molecular formula C4H8ClNO3 B3320212 Oxazolidine-4-carboxylic acid hydrochloride CAS No. 1219384-60-7

Oxazolidine-4-carboxylic acid hydrochloride

Cat. No. B3320212
CAS RN: 1219384-60-7
M. Wt: 153.56
InChI Key: QDWFSTLUZHSBAS-UHFFFAOYSA-N
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Description

Oxazolidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C4H7NO3.HCl . It is a neat product with a molecular weight of 153.564 . The compound is typically in a solid form .


Synthesis Analysis

The synthesis of oxazolines, including this compound, often involves various strategies. These strategies include the use of amino alcohols, nitriles, carboxylic acids, carbonyl compounds, alkenes, and more . A common method involves a nucleophilic attack and an intramolecular cyclization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 153.57 and a molecular formula of C4H7NO3.HCl .

Mechanism of Action

Oxazolidine-4-carboxylic acid hydrochloride acts as a Lewis acid, meaning that it can act as a catalyst in a variety of reactions. In the presence of a suitable base, such as an alkali metal hydroxide, this compound can catalyze the formation of a variety of compounds, including esters, amides, and other organic compounds. This compound can also catalyze the formation of polymers, surfactants, and dyes.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not considered to be toxic or carcinogenic, and it is not known to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

The advantages of using Oxazolidine-4-carboxylic acid hydrochloride in laboratory experiments include its low cost, high reactivity, and its ability to act as a catalyst in a variety of reactions. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of this compound is that it can only be used in laboratory experiments and not in industrial applications.

Future Directions

For the use of Oxazolidine-4-carboxylic acid hydrochloride include its use in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, this compound could be used in the synthesis of polymers, surfactants, and other organic compounds. This compound could also be used as a catalyst in the synthesis of a variety of compounds, including esters, amides, and other organic compounds. Additionally, this compound could be used in the synthesis of new materials, such as nanomaterials, for use in a variety of applications. Finally, this compound could be used in the synthesis of new drugs and drug delivery systems.

Scientific Research Applications

Oxazolidine-4-carboxylic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the production of surfactants. Additionally, this compound is used in the synthesis of a variety of other compounds, including polymers, surfactants, and dyes. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,3-oxazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWFSTLUZHSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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